4-(2-Aminoethyl)cyclopentane-1,2-diol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c8-2-1-5-3-6(9)7(10)4-5/h5-7,9-10H,1-4,8H2 |
InChI Key |
XEFRGPKYCADAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)CCN |
Origin of Product |
United States |
Preparation Methods
Oxidation of Cyclopentene to Cyclopentane Epoxide
A key step involves the selective oxidation of cyclopentene to cyclopentane-1,2-epoxide using hydrogen peroxide as the oxidant in the presence of a Fe-Cu catalyst system and a cocatalyst such as potassium chloride or sodium chloride. This reaction is conducted at mild temperatures (35–45 °C) for 4–6 hours, achieving high epoxide yields (~95%) with environmentally benign conditions.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Raw material | Cyclopentene | Mass ratio cyclopentene:H2O2 = 3.5–4.5:1 |
| Oxidant | Hydrogen peroxide | Low cost, environmentally friendly |
| Catalyst system | Fe-Cu (mass ratio Fe:Cu = 49:8) | High activity and stability |
| Cocatalyst | KCl or NaCl | Promotes oxidation efficiency |
| Temperature | 35–45 °C | Mild conditions |
| Reaction time | 4–6 hours | Sufficient for high conversion |
| Yield of epoxide | ~95% | High selectivity |
Hydrolysis of Cyclopentane Epoxide to 1,2-Cyclopentanediol
The epoxide intermediate undergoes hydrolysis catalyzed by a solid proton acid catalyst at elevated temperatures (70–90 °C) for extended periods (80–110 hours). This step converts the epoxide ring into the vicinal diol with high yield (approximately 88–90%).
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Solid proton acid | Efficient hydrolysis catalyst |
| Temperature | 70–90 °C | Controls reaction rate |
| Reaction time | 80–110 hours | Ensures complete hydrolysis |
| Water amount | 4–5 times mass of epoxide | Provides medium for hydrolysis |
| Yield of diol | 88–90% | High purity product |
Product Isolation
After hydrolysis, the reaction mixture is subjected to vacuum distillation under reduced pressure to remove moisture and isolate pure 1,2-cyclopentanediol.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of cyclopentene | Epoxidation | H2O2, Fe-Cu catalyst, KCl/NaCl | 35–45 °C, 4–6 h | ~95 | Environmentally friendly |
| Hydrolysis of epoxide | Acid-catalyzed hydrolysis | Solid proton acid catalyst | 70–90 °C, 80–110 h | 88–90 | Extended reaction time |
| Reductive amination | Imine formation + reduction | NaBH4, DME, protecting groups | Room temp to reflux, 6–12 h | >65 | Protecting group management |
| Catalytic hydrogenation | Hydrogenation | Pearlman’s catalyst, H2 (35 psi) | 50 °C, 2–4 h | Quantitative | Benzyl protecting group removal |
Research Findings and Notes
- The use of hydrogen peroxide as an oxidant combined with Fe-Cu catalysts offers a cost-effective and environmentally benign route to cyclopentane epoxide, a key intermediate.
- Solid proton acid catalysts enable efficient hydrolysis of epoxides to diols with high yields, though the reaction requires long durations and controlled temperatures.
- Reductive amination with sodium borohydride in dimethoxyethane is effective for introducing the aminoethyl group, with protecting groups playing a critical role in selectivity and yield.
- Catalytic hydrogenation using Pearlman’s catalyst is a reliable method for deprotection and final amine formation, providing high purity products.
- The overall synthetic route balances yield, environmental impact, and operational simplicity, making it suitable for scale-up in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups undergo selective oxidation under controlled conditions:
*Observed in analogous systems using β-ipso-hydroxylation pathways.
The stereochemistry at C1 and C2 ((1S,2S)-configuration) influences oxidation regioselectivity, favoring equatorial hydroxyl activation .
Substitution Reactions
The primary amine demonstrates nucleophilic character:
Acylation
textReaction: R-NH₂ + Ac₂O → R-NHAc Conditions: Acetic anhydride, 0-5°C Yield: Quantitative (observed in similar amino-diol systems)[3]
Alkylation
textReaction: R-NH₂ + R'-X → R-NH-R' Conditions: Alkyl halides, basic media Challenges: Competitive O-alkylation requires protecting groups[2]
Reduction and Hydrogenation
The cyclopentane backbone shows stability under hydrogenation:
| Substrate | Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|---|
| Dione precursor | 5% Ru/C | 100°C, 50 bar H₂ | cis-1,3-Diol (major) | 71:29 cis:trans | |
| N-protected derivatives | Pd(OH)₂/C | H₂, 50°C | Deprotected amino-diol | 96% MB |
MB = Mass Balance
Dehydration side reactions become significant above 120°C .
Epoxidation and Ring-Opening
Diol groups enable oxygen transfer reactions:
Epoxide Synthesis
textStep 1: Diol → Bromide intermediate (HBr/AcOH) Step 2: Base-induced cyclization → Epoxide Yield: 65-82% (analogous systems)[3]
Ring-Opening
Epoxides react with:
-
Amines: Nucleophilic attack at less hindered carbon
-
Water: Acid-catalyzed diol reformation
Condensation and Cyclization
The aminoethyl group participates in C-N bond formation:
Pictet-Spengler Reaction
textReaction: R-NH₂ + Ketone → Tetrahydroisoquinoline analog Conditions: TFA/CH₂Cl₂ (1:10), 25°C Yield: 40-68% (4-(2-aminoethyl)coumarin analogs)[7]
Key Parameters
-
Electron-withdrawing groups on ketones increase reaction rate
-
Steric hindrance at α-carbon reduces cyclization efficiency
Comparative Reaction Kinetics
Data from hydrogenation studies (100°C, Ru/C):
| Parameter | Value |
|---|---|
| k₁ (dione → mono-ol) | 0.217 ± 0.012 h⁻¹ |
| k₂ (mono-ol → diol) | 0.098 ± 0.006 h⁻¹ |
| Dehydration rate | 0.054 ± 0.003 h⁻¹ |
Temperature dependence follows Arrhenius behavior with Eₐ = 58.3 kJ/mol .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-(2-aminoethyl)cyclopentane-1,2-diol can exhibit anticancer properties. For instance, studies involving Pictet-Spengler reactions have shown that this compound can be used to synthesize biologically active molecules with potential therapeutic effects against various cancers. The compound's structure allows for modifications that enhance its efficacy and selectivity towards cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Preliminary studies suggest that it may help in reducing neuronal damage in models of Alzheimer's disease .
Polymer Science
Polymer Synthesis
this compound serves as a versatile building block in the synthesis of polyamides and polyurethanes. The presence of hydroxyl and amino groups allows for the formation of cross-linked networks that exhibit high tensile strength and thermal stability. These properties make the resulting polymers suitable for applications in coatings, adhesives, and structural materials .
Plasticizers and Surfactants
The compound has been utilized as a plasticizer in various polymer formulations. Its hydrophilic nature enhances the compatibility of polymers with water, improving their performance in damp environments. Additionally, it acts as a surfactant and coalescing agent in formulations, enhancing the stability and effectiveness of emulsions .
Chemical Building Block
Synthesis of Complex Molecules
As a chemical building block, this compound is employed in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including amination and alkylation processes, facilitating the development of new pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopentane-1,2-diol Derivatives
(a) 4-(1-Propenyl)cyclopentane-1,2-diol
- Structure : Cyclopentane-1,2-diol with a 1-propenyl substituent at the 4-position.
- The propenyl group introduces hydrophobicity, likely decreasing water solubility compared to the aminoethyl analog .
- Applications: Not specified in evidence, but non-polar substituents may favor membrane permeability.
(b) (1R,2S,4R)-4-Aminocyclopentane-1,2-diol
- Key Differences : Smaller molecular weight (117.15 g/mol ) and absence of the ethyl spacer limit its ability to mimic neurotransmitters like dopamine. The stereochemistry (1R,2S,4R) may enhance receptor selectivity .
- Applications: Potential as a chiral building block in asymmetric synthesis.
(c) (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
- Structure: Features amino and hydroxymethyl groups on the cyclopentane ring.
- The hydrochloride salt enhances stability and bioavailability .
- Applications : Investigated in fragment-based drug discovery for flexible targets .
Aromatic Analogs: Dopamine and Derivatives
(a) Dopamine (4-(2-Aminoethyl)benzene-1,2-diol)
- Structure: Benzene ring with 1,2-diol and aminoethyl groups.
- Key Differences :
- Aromaticity : Dopamine’s planar benzene ring enables π-π stacking with biological receptors, whereas the cyclopentane analog’s saturated ring offers torsional flexibility .
- Solubility : Dopamine exhibits moderate water solubility (~50 mg/mL) due to hydroxyl groups, while the cyclopentane analog’s reduced polarity may lower aqueous solubility .
- Applications : Critical neurotransmitter regulating motor function, mood, and cognition .
(b) 6-Nitrodopamine (4-(2-Aminoethyl)-5-nitrobenzene-1,2-diol)
- Structure : Nitro group at the 5-position of dopamine’s benzene ring.
- Key Differences :
- Applications: Potential as a redox-active probe or metabolite.
(c) Chlorinated Dopamine Derivatives
- Examples: 4-(2-(Chloroamino)ethyl)benzene-1,2-diol .
- Key Differences : Chlorination introduces halogen bonding and metabolic resistance but may increase toxicity. The cyclopentane analog avoids aromatic halogenation pathways.
Structural and Functional Analysis
| Property | 4-(2-Aminoethyl)cyclopentane-1,2-diol | Dopamine | 6-Nitrodopamine | (1R,2S,4R)-4-Aminocyclopentane-1,2-diol |
|---|---|---|---|---|
| Core Structure | Cyclopentane | Benzene | Benzene | Cyclopentane |
| Substituents | 2-Aminoethyl, 1,2-diol | 2-Aminoethyl, 1,2-diol | 2-Aminoethyl, 5-nitro | Amino, 1,2-diol |
| Molecular Weight | 145.20 g/mol | 153.18 g/mol | 198.18 g/mol | 117.15 g/mol |
| Polarity | Moderate (diol + amine) | High (diol + amine) | Moderate (nitro) | High (amine + diol) |
| Biological Role | Understudied | Neurotransmitter | Synthetic derivative | Chiral synthon |
Biological Activity
4-(2-Aminoethyl)cyclopentane-1,2-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, patents, and research findings.
This compound is characterized by the presence of an aminoethyl group attached to a cyclopentane ring with two hydroxyl groups. This structural configuration suggests potential interactions with biological targets, particularly in enzymatic and receptor-mediated processes.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown significant activity against various biological targets.
Enzymatic Activity
Research indicates that compounds related to this compound exhibit enzymatic effects. For instance, studies have shown that derivatives can act as inhibitors or substrates for specific enzymes involved in metabolic pathways. The compound's ability to form stable complexes with enzymes enhances its potential as a therapeutic agent .
Antimicrobial Activity
A study focused on the synthesis of 4-(2-aminoethyl)coumarins revealed that these derivatives possess notable antimicrobial properties. The Pictet-Spengler condensation reactions involving 4-(2-aminoethyl)coumarins demonstrated effective yields against various microbial strains, suggesting that modifications of the cyclopentane structure can enhance antibacterial activity .
Case Studies and Research Findings
Several case studies highlight the compound's biological activity:
- Synthesis and Biological Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities using assays targeting enzyme inhibition and antimicrobial efficacy. The results showed promising IC50 values for certain derivatives, indicating their potential as therapeutic agents .
- Enantiomeric Studies : Research into the enantiomers of related compounds indicated that chirality significantly influences biological activity. Enantiomers derived from this compound exhibited different potencies in biological assays, which emphasizes the importance of stereochemistry in drug design .
- Pharmacological Applications : The compound has been explored as a precursor for synthesizing more complex molecules with targeted biological activities. Its derivatives have been tested for their effects on specific receptors and enzymes associated with diseases such as cancer and metabolic disorders .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
